molecular formula C19H21NO4 B14974999 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxyphenyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14974999
M. Wt: 327.4 g/mol
InChI Key: HGIIMGQISJPDDY-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a dimethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Group: The dimethyl group is introduced through alkylation reactions, often using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves the coupling of the benzofuran derivative with 4-methoxyaniline to form the desired compound. This step is usually carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of benzofuran-7-carboxylic acid.

    Reduction: Formation of benzofuran-7-ylmethanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with ion channels or transporters, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
  • 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
  • 2,2-dimethyl-2,3-dihydrobenzofuran

Uniqueness

Compared to similar compounds, 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the benzofuran ring and the acetamide moiety. This structural combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21NO4/c1-19(2)11-13-5-4-6-16(18(13)24-19)23-12-17(21)20-14-7-9-15(22-3)10-8-14/h4-10H,11-12H2,1-3H3,(H,20,21)

InChI Key

HGIIMGQISJPDDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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